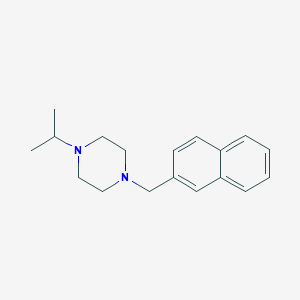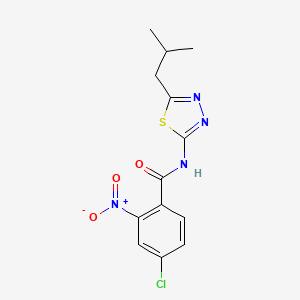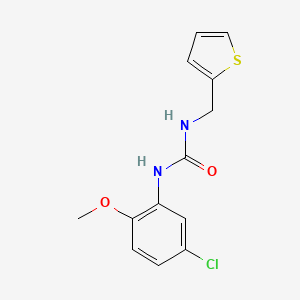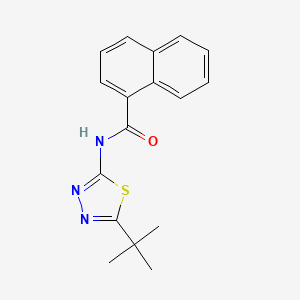
1-isopropyl-4-(2-naphthylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-4-(2-naphthylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as INM-176 and has been the subject of extensive research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-isopropyl-4-(2-naphthylmethyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and receptors in the body. For example, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. It has also been found to bind to the serotonin transporter, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
1-isopropyl-4-(2-naphthylmethyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. It has also been shown to modulate the levels of various cytokines and growth factors, which play a role in inflammation and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-isopropyl-4-(2-naphthylmethyl)piperazine in lab experiments is its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, anti-Alzheimer's, and antidepressant-like effects, which make it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-isopropyl-4-(2-naphthylmethyl)piperazine. One potential avenue is to investigate its potential as a combination therapy with other drugs for the treatment of cancer and Alzheimer's disease. Another direction is to explore its potential as a therapeutic agent for other diseases, such as diabetes and obesity. Additionally, further research is needed to elucidate its exact mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 1-isopropyl-4-(2-naphthylmethyl)piperazine involves the reaction of 2-naphthylmethylamine with isopropyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of potassium carbonate to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-4-(2-naphthylmethyl)piperazine has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.
Eigenschaften
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-15(2)20-11-9-19(10-12-20)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMVCSDZNLZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5845253.png)


![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)
![4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)
![7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5845284.png)

![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)
![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)